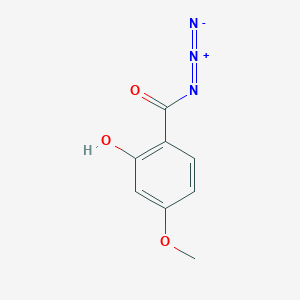

2-Hydroxy-4-methoxybenzoyl azide

Description

2-Hydroxy-4-methoxybenzoyl azide is an aromatic azide derivative featuring a hydroxy group at the 2-position and a methoxy group at the 4-position of the benzoyl ring. This compound is synthesized via nucleophilic substitution or coupling reactions involving its precursor, 2-hydroxy-4-methoxybenzaldehyde (CAS: 673-22-3) , followed by azide functionalization. Characterization typically employs nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structure and purity . Its azide group (-N₃) confers reactivity, enabling applications in click chemistry, polymer crosslinking, and pharmaceutical intermediates . Notably, derivatives of this compound, such as 4p (1-cyclohexyl-5-(2-hydroxy-4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid), exhibit antibacterial activity against Staphylococcus aureus due to structural mimicry of fluoroquinolone antibiotics like ciprofloxacin and moxifloxacin .

Properties

CAS No. |

53430-49-2 |

|---|---|

Molecular Formula |

C8H7N3O3 |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

2-hydroxy-4-methoxybenzoyl azide |

InChI |

InChI=1S/C8H7N3O3/c1-14-5-2-3-6(7(12)4-5)8(13)10-11-9/h2-4,12H,1H3 |

InChI Key |

GBHALHDSCHTFCC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N=[N+]=[N-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methoxybenzoyl azide typically involves the conversion of 2-Hydroxy-4-methoxybenzoic acid to its corresponding acyl chloride, followed by reaction with sodium azide. The general steps are as follows:

Formation of Acyl Chloride: 2-Hydroxy-4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form 2-Hydroxy-4-methoxybenzoyl chloride.

Industrial Production Methods: While specific industrial production methods for 2-Hydroxy-4-methoxybenzoyl azide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methoxybenzoyl azide can undergo various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Rearrangement Reactions: The compound can undergo Curtius rearrangement, where the acyl azide decomposes to form an isocyanate intermediate, which can further react to form ureas or carbamates.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

Rearrangement: Heat or catalysts like diphenylphosphoryl azide (DPPA) for Curtius rearrangement.

Major Products:

Amines: From reduction of the azide group.

Isocyanates: From Curtius rearrangement, which can further react to form ureas or carbamates.

Scientific Research Applications

Chemistry: 2-Hydroxy-4-methoxybenzoyl azide is used as an intermediate in organic synthesis, particularly in the preparation of amines and isocyanates, which are valuable building blocks for various chemical compounds .

Biology and Medicine: For example, azides are often used in click chemistry to create bioconjugates for drug delivery and diagnostic purposes .

Industry: In the industrial sector, 2-Hydroxy-4-methoxybenzoyl azide can be used in the synthesis of polymers and materials with specific functional properties, such as improved thermal stability or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxybenzoyl azide primarily involves its reactivity as an azide compound. The azide group is highly nucleophilic and can participate in various chemical reactions, including nucleophilic substitution and reduction. In biological systems, azides can be used to modify biomolecules through click chemistry, where the azide group reacts with alkynes to form stable triazole linkages .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with 2-hydroxy-4-methoxybenzoyl azide but differ in substituents or functional groups:

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.